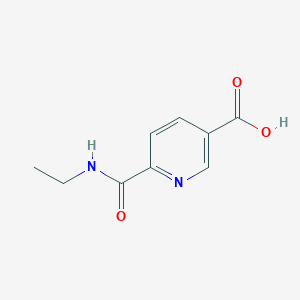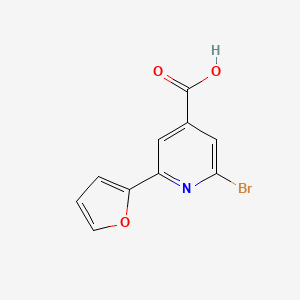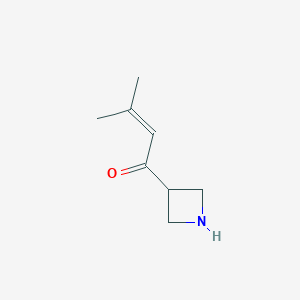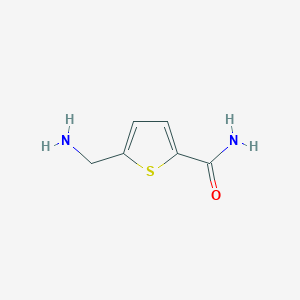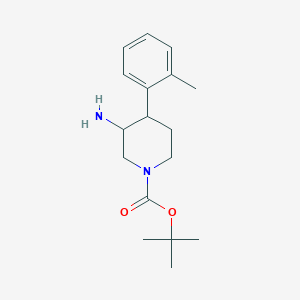
Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate with appropriate reagents . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: The compound is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with proteins and enzymes, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the manufacture of fentanyl and related derivatives.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Known for its use as a semi-flexible linker in PROTAC development for targeted protein degradation.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for particular research and industrial applications.
Eigenschaften
Molekularformel |
C17H26N2O2 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-12-7-5-6-8-13(12)14-9-10-19(11-15(14)18)16(20)21-17(2,3)4/h5-8,14-15H,9-11,18H2,1-4H3 |
InChI-Schlüssel |
CHUZLHPFTUXJPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2CCN(CC2N)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



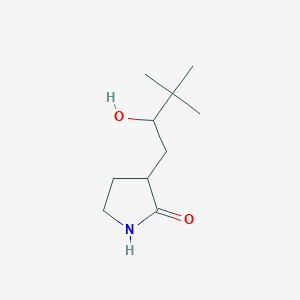
![N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B13159972.png)

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![(2S)-2-[(4-bromobenzoyl)amino]propanoic acid](/img/structure/B13160011.png)
![1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole](/img/structure/B13160014.png)

![1-Azabicyclo[3.2.1]octan-5-amine](/img/structure/B13160022.png)
